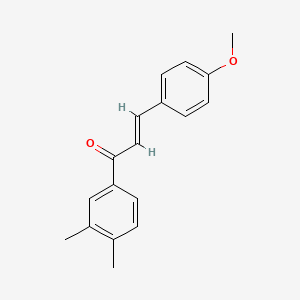
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as DMMPP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. DMMPP has been shown to possess a variety of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
科学研究应用
DMMPP has been studied for its potential applications in a variety of scientific research fields. It has been shown to possess antitumor activity and has been used as a model compound for the design of novel antitumor agents. Additionally, DMMPP has been studied for its effects on the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. DMMPP has also been studied for its potential effects on the inhibition of the enzyme xanthine oxidase, which is involved in the metabolism of purines.
作用机制
The mechanism of action of DMMPP is not yet fully understood. However, it has been hypothesized that DMMPP may act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. Additionally, DMMPP has been suggested to act as an inhibitor of xanthine oxidase by binding to the active site of the enzyme and preventing the oxidation of purines.
Biochemical and Physiological Effects
DMMPP has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMMPP is capable of inducing apoptosis in a variety of cancer cell lines, suggesting that it may have potential applications in the treatment of cancer. Additionally, DMMPP has been shown to possess anti-inflammatory and antioxidant properties, suggesting that it may have potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
实验室实验的优点和局限性
DMMPP has a number of advantages and limitations for laboratory experiments. One advantage of DMMPP is that it can be synthesized in a relatively simple and cost-effective manner. Additionally, DMMPP has been shown to possess a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of various compounds on biological systems. However, DMMPP also has a number of limitations, such as its relatively short half-life in biological systems and its potential to induce cytotoxicity in certain cell lines.
未来方向
There are a number of potential future directions for DMMPP. Further studies are needed to better understand the mechanism of action of DMMPP and to identify potential applications for its use in the treatment of various diseases. Additionally, further studies are needed to explore the potential of DMMPP as an inhibitor of acetylcholinesterase and xanthine oxidase. Finally, further research is needed to explore the potential of DMMPP as a tool for studying the effects of various compounds on biological systems.
合成方法
The synthesis of DMMPP involves a multi-step reaction of the Grignard reagent methylmagnesium bromide with 3,4-dimethylphenylmagnesium bromide as the starting material. The reaction is conducted in a solution of ethyl ether and the product is purified by recrystallization. This method of synthesis has been found to be effective in producing DMMPP with a high yield.
属性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-12H,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSKMQDAUFJRFB-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)












